tert-butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate
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Overview
Description
tert-Butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate: is a chemical compound that features a tert-butyl ester group, a bromophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied in organic synthesis for forming carbon-carbon bonds. The reaction conditions often include a palladium catalyst, a boron reagent, and a base in an appropriate solvent .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as sodium bicarbonate, used to facilitate reactions.
Solvents: Toluene, THF, and dioxane are commonly used solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, tert-butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules .
Biology and Medicine: The compound’s imidazole ring is of interest in medicinal chemistry for the development of pharmaceuticals that target specific biological pathways .
Industry: In the chemical industry, this compound can be used in the production of advanced materials and as a building block for various chemical products .
Mechanism of Action
The mechanism by which tert-butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Properties
IUPAC Name |
tert-butyl 2-(4-bromophenyl)imidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-8-16-12(17)10-4-6-11(15)7-5-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXAVAYCHCHGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CN=C1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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